1-Chloro-6-methylisoquinoline-5-carboxylic acid
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Overview
Description
1-Chloro-6-methylisoquinoline-5-carboxylic acid is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Isoquinoline Derivatives
1-Chloro-6-methylisoquinoline-5-carboxylic acid is a key intermediate in the synthesis of various isoquinoline derivatives. These derivatives have been explored for their potential as prolylhydroxylase inhibitor drug candidates, among other applications. The gas-phase reactions of bisubstituted isoquinolines, including the formation of carboxylic acids after collision-induced dissociation in mass spectrometry, highlight its utility in studying drug metabolites and synthetic pathways (Thevis et al., 2008).
Role in Antitubercular Activity
Research has also demonstrated the significance of isoquinoline derivatives, synthesized using this compound, in developing antitubercular agents. Novel compounds synthesized from this acid exhibited promising antitubercular activity against Mycobacterium tuberculosis, highlighting its potential in addressing tuberculosis (Marvadi et al., 2020).
Advancements in Synthetic Methodologies
Further research into the synthesis of isoquinoline derivatives showcases advancements in synthetic methodologies. Improved synthetic routes to derivatives of this compound have been reported, offering better yields, reduced hazards, and enhanced reproducibility compared to traditional methods (Zheng et al., 2009). This underscores its importance in the development of more efficient and safer chemical syntheses.
Pharmaceutical Applications
Isoquinoline derivatives synthesized from this compound have been evaluated for their pharmaceutical applications, particularly in antineoplastic activity. Studies on various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones derived from it have shown antineoplastic activity in mouse models, indicating its role in cancer research and therapy development (Liu et al., 1995).
Future Directions
Properties
IUPAC Name |
1-chloro-6-methylisoquinoline-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-2-3-8-7(9(6)11(14)15)4-5-13-10(8)12/h2-5H,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAFNWYTPLCECP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10676730 |
Source
|
Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-02-0 |
Source
|
Record name | 1-Chloro-6-methylisoquinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10676730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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